![molecular formula C24H24N2O5S B2475856 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide CAS No. 921920-25-4](/img/structure/B2475856.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide” is a compound with the molecular formula C22H17IN2O3 . It is a derivative of dibenzoxazepine, a class of compounds known for their use as dopamine D2 receptor antagonists .
Molecular Structure Analysis
The molecular structure of this compound includes a dibenzoxazepine core, which is a seven-membered ring containing one nitrogen atom and one oxygen atom, condensed with two six-membered benzene rings . The compound also contains a sulfonamide group attached to the dibenzoxazepine core .Aplicaciones Científicas De Investigación
Catalytic Reactions and Synthesis
- Aza-Reformatsky Reaction : The compound is utilized in catalytic enantioselective aza-Reformatsky reactions, leading to the synthesis of chiral derivatives with high yields and enantioselectivities. This involves the use of cyclic dibenzo[b,f][1,4]oxazepines and ethyl iodoacetate, offering a method for synthesizing optically active derivatives (Munck et al., 2017).
- Enantioselective Alkylation : The compound has been used in enantioselective alkynylation reactions, combining chiral phosphoric acid and Ag(I) catalysts, to synthesize various derivatives, including those containing a carbon-carbon triple bond with high enantiomeric excesses (Ren, Wang, & Liu, 2014).
Biological and Medicinal Applications
- Carbonic Anhydrase Inhibitors : Primary sulfonamide derivatives of the compound have shown strong inhibition of human carbonic anhydrases, important for therapeutic applications. This has been achieved through a ring-forming cascade mechanism (Sapegin et al., 2018).
- Antimicrobial and Antiproliferative Agents : N-ethyl-N-methylbenzenesulfonamide derivatives, related to the compound , have demonstrated effective antimicrobial and antiproliferative activities against various human cell lines (Abd El-Gilil, 2019).
Environmental and Industrial Applications
- Microbial Transformation : The compound undergoes microbial transformation by various fungi, leading to the formation of new derivatives. This property could be significant in environmental biodegradation or in the synthesis of novel organic compounds (Jiu, Mizuba, & Hribar, 1977).
Chemical Transformations and Properties
- Synthesis of Dibenzo[b,f][1,4]oxazepines : The compound is central to the synthesis of dibenzo[b,f][1,4]oxazepines, highlighting its role in producing various derivatives with potential pharmacological properties (Samet et al., 2006).
- Oxidation Reactions : It has been used to study oxidation reactions, particularly its transformation to various substituted products through oxidation processes. This highlights its utility in chemical synthesis and understanding reaction mechanisms (Brewster et al., 1976).
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not provided, dibenzoxazepine derivatives are known to act as selective inhibitors of the Dopamine D2 receptor . This suggests that “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide” may have similar activity.
Propiedades
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-15-30-18-10-12-19(13-11-18)32(28,29)25-17-9-14-22-20(16-17)24(27)26(4-2)21-7-5-6-8-23(21)31-22/h5-14,16,25H,3-4,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJXWJSCKCZMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

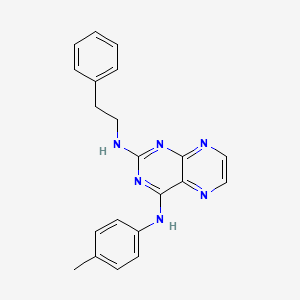
![5-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2475775.png)
![2,4,7-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2475779.png)
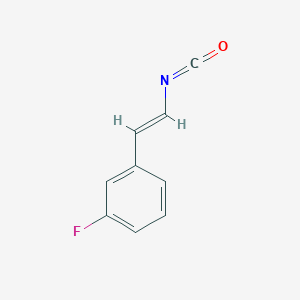

![Ethyl 2-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2475783.png)
![2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide](/img/structure/B2475784.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2475786.png)
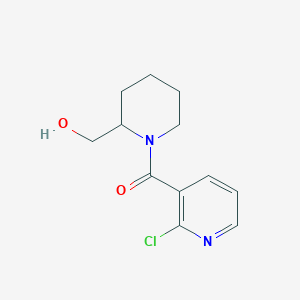
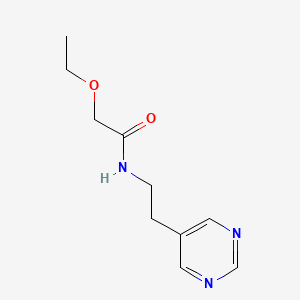
![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2475793.png)
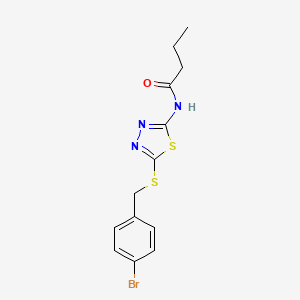
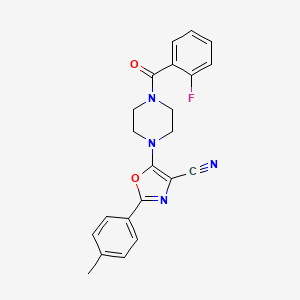
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)